Lipophilicity Differential: Cyclohexyl vs. Cyclopropyl C3-Substitution Elevates logP by Approximately 1.4 Units
The C3-cyclohexyl substituent on the target compound drives a predicted logP of 1.75, compared to an estimated logP of approximately 0.3–0.5 for the directly analogous C3-cyclopropyl derivative (1-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine, CAS 1340221-44-4) based on the 0.33 clogP reported for the structurally related cyclopropyl-triazole scaffold fragment [1]. This ~1.4 log unit difference corresponds to a roughly 25-fold increase in calculated octanol-water partition coefficient, translating into substantially higher predicted membrane permeability and potentially divergent pharmacokinetic behavior . No experimental logP or logD data were located for either compound; values are computationally predicted.
| Evidence Dimension | Predicted lipophilicity (logP) as a function of C3 cycloalkyl ring size |
|---|---|
| Target Compound Data | Predicted logP = 1.75 (Source: Leyan calculated property; MW = 222.33) |
| Comparator Or Baseline | C3-Cyclopropyl analog (CAS 1340221-44-4): Predicted logP ≈ 0.3–0.5 (inferred from cyclopropyl-triazole scaffold fragment clogP = 0.33; MW = 180.25) |
| Quantified Difference | ΔlogP ≈ +1.3 to +1.4; corresponding to ~20–25× higher calculated partition coefficient for target compound |
| Conditions | Computational prediction; no experimental logP or logD data available for direct head-to-head comparison |
Why This Matters
A logP difference of >1 unit fundamentally alters predicted passive membrane permeability and CNS penetration potential, making the cyclohexyl analog the appropriate choice when higher lipophilicity is required for target engagement in lipophilic binding pockets or for blood-brain barrier penetration studies.
- [1] Sildrug/IBB PAS Database. Cyclopropyl-1,2,4-triazole scaffold fragment: clogP = 0.33, TPSA = 50.68, MW = 141.17. View Source
